trans-Deltamethrin
Overview
Description
trans-Deltamethrin: is a synthetic pyrethroid insecticide widely used for controlling pests in agriculture, aquaculture, and domestic settings. It is known for its high insecticidal activity against a broad spectrum of pests and relatively low toxicity to mammals . The chemical structure of this compound is characterized by the presence of an alpha-cyano-3-phenoxybenzyl group and a dibromovinyl group attached to a cyclopropane carboxylate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Deltamethrin involves several steps, starting with the preparation of the key intermediate, alpha-cyano-3-phenoxybenzyl alcohol. This intermediate is then esterified with 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid under acidic conditions to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The process includes the use of solvents such as hexane or acetone for extraction and purification, followed by gel permeation chromatography for further refinement .
Chemical Reactions Analysis
Types of Reactions: trans-Deltamethrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites such as 3-phenoxybenzoic acid and 3-phenoxybenzaldehyde.
Reduction: Reduction reactions can lead to the formation of less toxic metabolites.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-phenoxybenzoic acid, 3-phenoxybenzaldehyde
Reduction: Various less toxic metabolites
Substitution: Substituted derivatives of this compound
Scientific Research Applications
trans-Deltamethrin has a wide range of scientific research applications:
Mechanism of Action
trans-Deltamethrin exerts its insecticidal effects by binding to voltage-gated sodium channels in the nerve cells of insects. This binding disrupts the normal function of the sodium channels, leading to prolonged depolarization of the nerve cells, paralysis, and eventually death of the insect . The molecular targets include the sodium channels, and the pathways involved are related to the disruption of nerve signal transmission .
Comparison with Similar Compounds
- Cypermethrin
- Permethrin
- Fenvalerate
Comparison:
- Cypermethrin: Similar to trans-Deltamethrin in structure and mode of action but differs in the specific substituents on the cyclopropane ring, leading to variations in insecticidal potency and environmental persistence .
- Permethrin: Another pyrethroid with a similar mechanism of action but generally lower potency compared to this compound .
- Fenvalerate: Shares the alpha-cyano group with this compound, contributing to its high insecticidal activity, but has different substituents that affect its toxicity profile .
This compound stands out due to its high efficacy and relatively low mammalian toxicity, making it a preferred choice in various applications .
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-DXCJPMOASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64363-96-8 | |
Record name | trans-Deltamethrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064363968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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